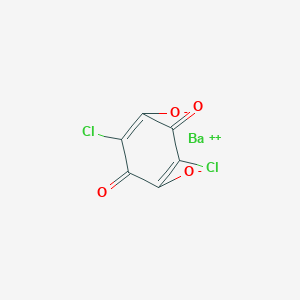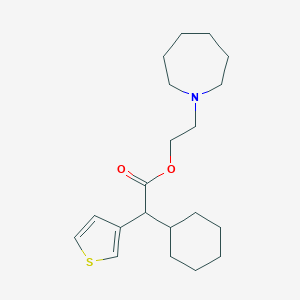
Manganese, tricarbonyl-pi-cyclopentadienyl-
Overview
Description
Manganese cyclopentadienyl tricarbonyl is a bright yellow, crystalline solid with a camphor-like odor. Sublimes 75-77°C. Slightly soluble in water. Used as an octane enhancement additive for unleaded gasoline.
Scientific Research Applications
Nanotechnology Applications
Tricarbonyl(cyclopentadienyl)manganese molecules demonstrate a capacity to form stable bonds with the walls of double-walled carbon nanotubes. This interaction varies depending on concentration and temperature. The stability of these intercalates suggests potential applications in nanotechnology, given the unique optical, electrical, and magnetic properties of cyclopentadienyl complexes (Mykhailenko et al., 2016).
Molecular Structure and Intermolecular Interactions
The molecular structure of tricarbonyl(formylcyclopentadienyl)manganese(I) reveals interesting interactions, such as short π(CO)···π(CO) and π(CO)···π interactions, forming stacks in the crystal structure. These properties could be leveraged in materials science and molecular engineering (Romanov et al., 2012).
Photoreactivity and Photochromic Materials
Certain bifunctional side-chain cyclopentadienylmanganese tricarbonyl complexes exhibit photoreactivity, leading to the formation of chelates upon UV irradiation. This property indicates potential use in the development of photochromic materials, where irradiation can induce changes in molecular structure (To et al., 2008).
Electrochemical Applications
Cymantrenyl derivatives of proteins, such as bovine serum albumin, show promise in electrochemical applications. The electrochemical detection of cymantrene labels bound to proteins could be used for sensitive immunoassay analysis, with applications in biotechnology and diagnostics (Hromadová et al., 2003).
Solid-State Chemistry
The reaction of methylcyclopentadienyl manganese tricarbonyl on silicon oxide surfaces is relevant for thin film atomic layer depositions in materials science. Understanding this chemistry is crucial for developing new materials and coatings (Bouman et al., 2014).
Mechanism of Action
Target of Action
Manganese, tricarbonyl-pi-cyclopentadienyl-, also known as carbon monoxide;cyclopenta-1,3-diene;manganese, primarily targets the central nervous system and kidneys . It is known to cause changes in these organs upon exposure .
Mode of Action
The compound interacts with its targets through a process of decarbonylation . This is an activation step in which the compound loses a carbonyl group (CO), resulting in the release of carbon monoxide and other toxic or irritating gases . This interaction can lead to changes in the target organs, such as irritation and potential damage .
Biochemical Pathways
It is known that the compound undergoes a rapid reaction with o2 in air , which could potentially affect various oxidative processes within the body
Pharmacokinetics
It is known that the compound can enter the body through inhalation, skin absorption, and ingestion . Once inside the body, it can distribute to various organs, including the central nervous system and kidneys . The compound is also known to sublime at 75-77°C , which could potentially affect its bioavailability.
Result of Action
Exposure to the compound can result in a range of effects, including skin irritation, pulmonary edema, convulsions, and changes in the central nervous system and kidneys . It can also decrease resistance to infection . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound is known to rapidly react with O2 in air , which could potentially affect its stability and efficacy. Additionally, heating the compound can cause it to decompose and produce toxic or irritating gases , which could also influence its action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
It is plausible that the compound could influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is fairly stable, but can dissociatively chemisorb on surfaces via the loss of one or more carbonyl ligands followed by the oxidative addition of a surface group .
Dosage Effects in Animal Models
The effects of Manganese, tricarbonyl-pi-cyclopentadienyl- at different dosages in animal models have not been extensively studied. It is known that the compound can cause ultrastructural changes in the neurons of rats, leading to altered motor behavior and cognition .
Metabolic Pathways
The metabolic pathways involving Manganese, tricarbonyl-pi-cyclopentadienyl- are not well characterized. Given its potential to interact with various enzymes and proteins, it is plausible that the compound could be involved in various metabolic pathways .
Transport and Distribution
Given its potential to interact with various biomolecules, it is plausible that the compound could be transported and distributed via specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of Manganese, tricarbonyl-pi-cyclopentadienyl- is not well characterized. Given its potential to interact with various biomolecules, it is plausible that the compound could be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDTHIEZAWVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5MnO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12079-65-1 | |
| Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
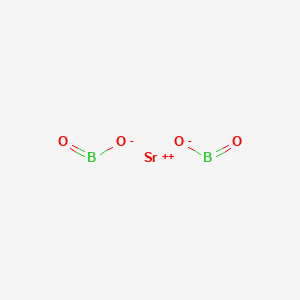
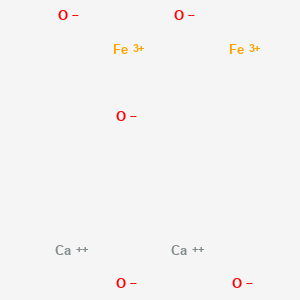
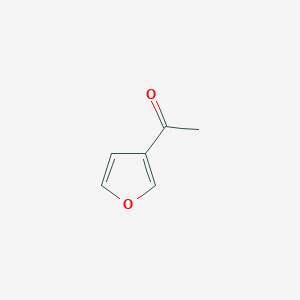
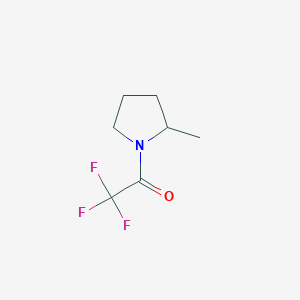

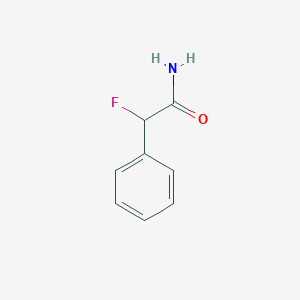
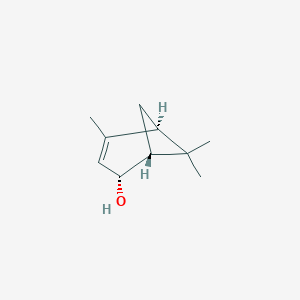
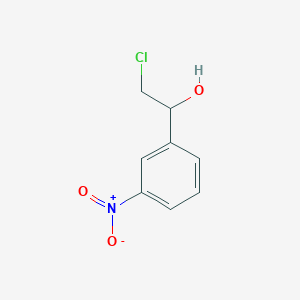
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

